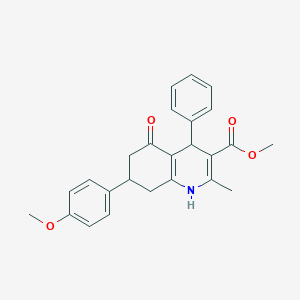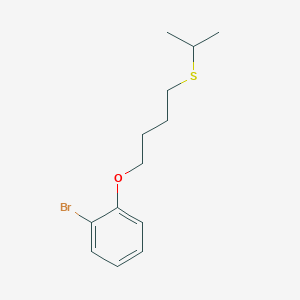![molecular formula C17H19ClO3 B5114985 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5114985.png)
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound with the molecular formula C₁₇H₁₉ClO₃ It is a derivative of benzene, featuring a chloro group and a complex ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene typically involves a multi-step process:
Starting Materials: The synthesis begins with 1-chloro-2-hydroxybenzene and 4-ethoxyphenol.
Ether Formation: The hydroxyl group of 1-chloro-2-hydroxybenzene is first converted into a leaving group, such as a tosylate or mesylate, under basic conditions.
Nucleophilic Substitution: The leaving group is then displaced by the nucleophilic oxygen of 4-ethoxyphenol, forming the ether linkage.
Final Product: The resulting compound is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Catalysts: Employing catalysts to increase the reaction rate and yield.
Continuous Flow Systems: Implementing continuous flow systems for efficient and consistent production.
化学反应分析
Types of Reactions
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ether linkage or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Products with altered ether linkages or reduced aromatic rings.
科学研究应用
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene involves:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways by binding to specific proteins or nucleic acids.
相似化合物的比较
Similar Compounds
- 1-chloro-4-[3-(4-ethoxyphenoxy)propoxy]benzene
- 1-chloro-2-[3-(2-ethoxyphenoxy)propoxy]benzene
Uniqueness
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClO3/c1-2-19-14-8-10-15(11-9-14)20-12-5-13-21-17-7-4-3-6-16(17)18/h3-4,6-11H,2,5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCERDSKYKGKHNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-({N-[(3-chloro-1-benzothiophen-2-yl)carbonyl]glycyl}amino)benzoate](/img/structure/B5114916.png)

![8-(1-benzofuran-2-ylmethyl)-1-isobutyl-3-(4-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5114927.png)

![N-[4-[(2-chlorophenyl)methoxy]phenyl]-6-methoxy-2-methylquinolin-4-amine;hydrochloride](/img/structure/B5114937.png)
![4-[(6-chloro-3-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5114942.png)
![4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5114957.png)
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-naphthalen-1-ylethanone;hydrobromide](/img/structure/B5114963.png)



![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5114984.png)
![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B5114987.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5114992.png)
